Anastasia A Petrova,
Boris V Trubitsin,
Baina K Boskhomdzhieva,
Alexey Yu Semenov,
Alexander N Tikhonov
PMID: 29885280
DOI:
10.1002/1873-3468.13154
Abstract
In this work, we investigated electron transport around the photosynthetic pigment-protein complex of Photosystem I (PS I) mediated by external high-potential electron carrier 2,3-dichloro-1,4-naphtoquinone (Cl
NQ) and ascorbate. It has been demonstrated that the oxidized species of Cl
NQ and ascorbate serve as intermediates capable of accepting electrons from the iron-sulfur cluster F
of PS I. Reduced species of Cl
NQ and ascorbate are oxidized by photooxidized PS I primary donor P700+ and/or by molecular oxygen. We have found the synergistic effect of Cl
NQ and ascorbate on the rate of P700+ reduction. Accelerated electron flow to P700+, observed in the presence of both Cl
NQ and ascorbate, is explained by an increase in the reduced species of Cl
NQ due to electron transfer from ascorbate.
Andrea Defant,
Ines Mancini
PMID: 31197105
DOI:
10.3390/molecules24122224
Abstract
Molecular hybridization has proven to be a successful multi-target strategy in the design and development of new antitumor agents. Based on this rational approach, we have planned hybrid molecules containing covalently linked pharmacophoric units, present individually in compounds acting as inhibitors of the cancer protein targets tubulin, human topoisomerase II and ROCK1. Seven new molecules, selected by docking calculation of the complexes with each of the proteins taken into consideration, have been efficiently synthesized starting from 2,3-dichloro-1,4-naphtoquinone or 6,7-dichloro-5,8-quinolinquinone. By screening the full National Cancer Institute (NCI) panel, including 60 human cancer cell lines, four molecules displayed good and sometimes better growth inhibition GI
than the ROCK inhibitor Y-27632, the Topo II inhibitor podophyllotoxin and the tubulin inhibitor combretastatin A-4. The relative position of
heteroatoms in the structures of the tested compounds was crucial in affecting bioactivity and selectivity. Furthermore, compound
(2-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenoxy)naphthalene-1,4-dione) emerged as the most active in the series, showing a potent and selective inhibition of breast cancer BT-549 cells (GI
< 10 nM).
Tarek S Belal,
Dina S El-Kafrawy,
Mohamed S Mahrous,
Magdi M Abdel-Khalek,
Amira H Abo-Gharam
PMID: 26574649
DOI:
10.1016/j.saa.2015.11.008
Abstract
This work presents the development, validation and application of four simple and direct spectrophotometric methods for determination of sodium valproate (VP) through charge transfer complexation reactions. The first method is based on the reaction of the drug with p-chloranilic acid (p-CA) in acetone to give a purple colored product with maximum absorbance at 524nm. The second method depends on the reaction of VP with dichlone (DC) in dimethylformamide forming a reddish orange product measured at 490nm. The third method is based upon the interaction of VP and picric acid (PA) in chloroform resulting in the formation of a yellow complex measured at 415nm. The fourth method involves the formation of a yellow complex peaking at 361nm upon the reaction of the drug with iodine in chloroform. Experimental conditions affecting the color development were studied and optimized. Stoichiometry of the reactions was determined. The proposed spectrophotometric procedures were effectively validated with respect to linearity, ranges, precision, accuracy, specificity, robustness, detection and quantification limits. Calibration curves of the formed color products with p-CA, DC, PA and iodine showed good linear relationships over the concentration ranges 24-144, 40-200, 2-20 and 1-8μg/mL respectively. The proposed methods were successfully applied to the assay of sodium valproate in tablets and oral solution dosage forms with good accuracy and precision. Assay results were statistically compared to a reference pharmacopoeial HPLC method where no significant differences were observed between the proposed methods and reference method.
Hiroki Makita,
Gary Hastings
PMID: 25962848
DOI:
10.1016/j.febslet.2015.04.048
Abstract
Electron transfer processes in cyanobacterial photosystem I particles from Synechocystis sp. PCC 6803 with a high potential naphthoquinone (2,3-dichloro-1,4-naphthoquinone) incorporated into the A1 binding site have been studied at 298 and 77K using time-resolved visible and infrared difference spectroscopy. The high potential naphthoquinone inhibits electron transfer past A1, and biphasic P700(+)A1(-) radical pair recombination is observed. The two phases are assigned to P700(+)A1B(-) and P700(+)A1A(-) recombination. Analyses of the transient absorption changes indicate that the ratio of A- and B-branch electron transfer is 95:5 at 77 K and 77:23 at 298 K.
Angupillai Satheshkumar,
Kuppanagounder P Elango
PMID: 22981514
DOI:
10.1016/j.saa.2012.08.056
Abstract
Various spectroscopy techniques (UV-Vis, DRS, FT-IR, (1)H NMR, LC-MS) and theoretical computations have been employed to investigate the mechanism of the nucleophilic substitution reaction of 2,3-dichloronaphthoquinone (DCNQ) with para-substituted anilines in solid state under base- and solvent-free conditions against traditional synthetic routes. The initial formations of electron donor acceptor (EDA) adduct between DCNQ and aniline was found to be the driving force for the substitution reaction to occur in solid phase.
Sam Mula,
Anton Savitsky,
Klaus Möbius,
Wolfgang Lubitz,
John H Golbeck,
Mahir D Mamedov,
Alexey Yu Semenov,
Art van der Est
PMID: 22246442
DOI:
10.1039/c2pp05340c
Abstract
Photosystem I (PS I) has two nearly identical branches of electron-transfer co-factors. Based on point mutation studies, there is general agreement that both branches are active at ambient temperature but that the majority of electron-transfer events occur in the A-branch. At low temperature, reversible electron transfer between P(700) and A(1A) occurs in the A-branch. However, it has been postulated that irreversible electron transfer from P(700) through A(1B) to the terminal iron-sulfur clusters F(A) and F(B) occurs via the B-branch. Thus, to study the directionality of electron transfer at low temperature, electron transfer to the iron-sulfur clusters must be blocked. Because the geometries of the donor-acceptor radical pairs formed by electron transfer in the A- and B-branch differ, they have different spin-polarized EPR spectra and echo-modulation decay curves. Hence, time-resolved, multiple-frequency EPR spectroscopy, both in the direct-detection and pulse mode, can be used to probe the use of the two branches if electron transfer to the iron-sulfur clusters is blocked. Here, we use the PS I variant from the menB deletion mutant strain of Synechocyctis sp. PCC 6803, which is unable to synthesize phylloquinone, to incorporate 2,3-dichloro-1,4-naphthoquinone (Cl(2)NQ) into the A(1A) and A(1B) binding sites. The reduction midpoint potential of Cl(2)NQ is approximately 400 mV more positive than that of phylloquinone and is unable to transfer electrons to the iron-sulfur clusters. In contrast to previous studies, in which the iron-sulfur clusters were chemically reduced and/or point mutations were used to prevent electron transfer past the quinones, we find no evidence for radical-pair formation in the B-branch. The implications of this result for the directionality of electron transfer in PS I are discussed.
D W WOOLLEY
PMID: 21006298
DOI:
10.3181/00379727-60-15142
Abstract
Avijit Saha,
Amit S Tiwary,
Asok K Mukherjee
PMID: 18343717
DOI:
10.1016/j.saa.2008.01.034
Abstract
4-Acetamidophenol (paracetamol) is shown to form charge transfer complex with 2,3-dichloro1,4-naphthoquinone in aqueous ethanol media exhibiting the unusual 2:1 (paracetamol:quinone) stoichiometry. The complexation enthalpy and entropy have been estimated from the formation constant (K) determined spectrophotometrically at five different temperatures. In aqueous ethanol mixtures of varying composition K increases with increasing dielectric constant of the medium. This has been rationalized by calculating the electronic charge distribution in paracetamol molecule and its conjugate base at the DFT/B3LYP/6-31++G(d,p) level. The theoretically calculated vertical ionization potential of paracetamol also agrees with reported experimental value.
Pamela P Vaughan,
Paul Novotny,
Nicole Haubrich,
Luther McDonald,
Michael Cochran,
Julia Serdula,
Raid W Amin,
Wade H Jeffrey
PMID: 20923439
DOI:
10.1111/j.1751-1097.2010.00794.x
Abstract
Quinones are known producers of reactive oxygen species (ROS) that may be toxic in natural aquatic environments. In this study, the effects of parent quinones and their photodegradation products on bacterial growth were determined, and photochemical ROS formation rates were measured. Using (3)H-leucine incorporation to measure growth of the bacterium Pseudomonas aeruginosa and natural seawater bacterioplankton, growth inhibition was observed when samples were exposed to dichlone, chloranil and sodium anthraquinone-2-sulfonate (AQ2S). For seawater, compared with other quinones tested, dichlone showed the greatest toxicity in the dark, and AQ2S toxicity was greatest during simultaneous exposure to sunlight. Photodegraded chloranil and dichlone showed decreased toxicity compared with nonirradiated samples. For P. aeruginosa, AQ2S and its photodegradation products showed the greatest toxicity during simultaneous exposure to sunlight. Chloranil photodegradation products showed reduced toxicity compared with the parent compound during simultaneous exposure to sunlight. Dichlone was the only compound to show any toxicity to P. aeruginosa in the dark, and its photodegradation products were more toxic than the parent compound. Based on the results of dark and light controlled experiments measuring bacterial growth and estimated ROS production rates, ROS alone does not account for relative differences in toxicity between these quinones.
Christophe Morisseau,
Oleg Merzlikin,
Amy Lin,
Guochun He,
Wei Feng,
Isela Padilla,
Michael S Denison,
Isaac N Pessah,
Bruce D Hammock
PMID: 20049205
DOI:
10.1289/ehp.0900834
Abstract
Legislation at state, federal, and international levels is requiring rapid evaluation of the toxicity of numerous chemicals. Whole-animal toxicologic studies cannot yield the necessary throughput in a cost-effective fashion, leading to a critical need for a faster and more cost-effective toxicologic evaluation of xenobiotics.
We tested whether mechanistically based screening assays can rapidly provide information on the potential for compounds to affect key enzymes and receptor targets, thus identifying those compounds requiring further in-depth analysis.
A library of 176 synthetic chemicals was prepared and examined in a high-throughput screening (HTS) manner using nine enzyme-based and five receptor-based bioassays.
All the assays have high Z' values, indicating good discrimination among compounds in a reliable fashion, and thus are suitable for HTS assays. On average, three positive hits were obtained per assay. Although we identified compounds that were previously shown to inhibit a particular enzyme class or receptor, we surprisingly discovered that triclosan, a microbiocide present in personal care products, inhibits carboxylesterases and that dichlone, a fungicide, strongly inhibits the ryanodine receptors.
Considering the need to rapidly screen tens of thousands of anthropogenic compounds, our study shows the feasibility of using combined HTS assays as a novel approach toward obtaining toxicologic data on numerous biological end points. The HTS assay approach is very useful to quickly identify potentially hazardous compounds and to prioritize them for further in-depth studies.